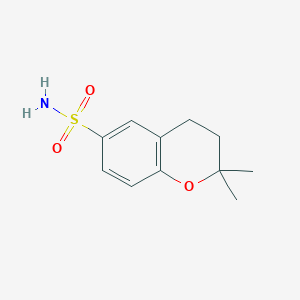

2,2-Dimethylchromane-6-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO3S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-6-sulfonamide |

InChI |

InChI=1S/C11H15NO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3,(H2,12,13,14) |

InChI Key |

BZDQWXXADZWALP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethylchromane 6 Sulfonamide and Its Analogs

Retrosynthetic Strategies for the 2,2-Dimethylchromane Framework

The formation of the 2,2-dimethylchromane skeleton is a critical undertaking in the synthesis of the target molecule. This bicyclic ether is a common motif in a wide array of natural products and pharmacologically active compounds. rsc.org

The construction of the chromane (B1220400) ring system is often achieved through intramolecular cyclization reactions. A common and effective method involves the reaction of a phenol (B47542) with a suitable three-carbon component. For instance, the synthesis of 6-acetyl-2,2-dimethyl-chromane has been accomplished, which can serve as a precursor to the desired sulfonamide. nih.gov

One established route to the chromane framework involves an intramolecular Heck reaction. This palladium-catalyzed cyclization of an allylic phenol derivative provides a direct pathway to the chromane ring. Another powerful method is the ring-closing metathesis (RCM) of a diene precursor, which has been successfully employed in the synthesis of various natural products containing cyclic ethers. researchgate.net

Baldwin's rules offer a set of guidelines to predict the feasibility of various ring-closing reactions based on the geometry of the transition state. libretexts.orgwikipedia.org These rules classify cyclizations as "exo" or "endo" and consider the hybridization of the atom being attacked. For the formation of the six-membered chromane ring, a 6-exo-tet cyclization is generally favored, while a 6-endo-tet cyclization is disfavored. libretexts.org

A plausible retrosynthetic analysis for the 2,2-dimethylchromane core would involve disconnecting the ether linkage, leading back to a substituted phenol and a prenyl or related C5 side chain. The forward synthesis would then involve the formation of this ether linkage followed by cyclization.

The gem-dimethyl group at the 2-position is a defining feature of the target molecule. This structural element can be introduced in several ways. One common strategy is to start with a precursor that already contains the gem-dimethyl group. For example, reacting a phenol with 3-chloro-3-methyl-1-butyne (B142711) yields an α,α-dimethyl propargyl ether, which can then undergo cyclization to form the 2,2-dimethylchromene ring. nih.gov Subsequent reduction of the double bond affords the desired 2,2-dimethylchromane.

Another approach involves the use of a Claisen rearrangement of a prenyl-substituted phenol, which can lead to the formation of a chromene that can be subsequently reduced. The gem-dimethyl group can also be installed via a Prins-type cyclization of a phenol with a suitable diene or alcohol.

A recent bioinspired total synthesis of α-tocopherol, which features a 2,2-disubstituted chroman moiety, utilized a late-stage organocatalytic halo-cycloetherification reaction to construct the critical C2 oxa-quaternary center stereoselectively. acs.orgacs.org This highlights the ongoing development of novel methods for introducing substituents at the 2-position of the chromane ring.

While 2,2-dimethylchromane-6-sulfonamide itself is achiral, the synthesis of chiral chromane derivatives is a significant area of research due to their prevalence in biologically active molecules. rsc.orgnih.gov Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. acs.org

Several strategies have been developed for the enantioselective synthesis of chromanes. One approach involves the use of chiral catalysts to control the stereochemistry of the ring-forming reaction. For example, chiral squaramide catalysts have been used in the enantioselective Michael addition of pyrazolin-5-ones to 3-nitro-2H-chromenes, affording chiral chroman derivatives in high enantiomeric excess. rsc.orgnih.gov

The Sharpless asymmetric dihydroxylation is another powerful tool that has been employed in the synthesis of chiral chromanes. nih.govacs.org This reaction introduces two hydroxyl groups across a double bond with high stereocontrol, which can then be further manipulated to achieve the desired chiral chromane structure. The Corey-Bakshi-Shibata (CBS) reduction provides a highly selective method for producing chiral secondary alcohols from prochiral ketones, which can be precursors to chiral chromanes. youtube.com

Furthermore, asymmetric intramolecular cyclizations, such as the Mitsunobu reaction, have been utilized to construct chiral chroman-4-ones. researchgate.net These methods often rely on the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the reaction. The development of these enantioselective methods provides access to a wide range of chiral chromane building blocks for the synthesis of complex natural products and pharmaceuticals. acs.orgmdpi.com

Installation of the Sulfonamide Moiety at the 6-Position

With the 2,2-dimethylchromane framework in hand, the next critical step is the introduction of the sulfonamide group at the 6-position of the benzene (B151609) ring. The sulfonamide functional group is a key pharmacophore found in many therapeutic agents. researchgate.net

A common and direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. In the context of this compound, this would involve the reaction of 2,2-dimethylchromane-6-sulfonyl chloride with ammonia (B1221849) or a suitable amine. The sulfonyl chloride can be prepared from the corresponding sulfonic acid, which in turn can be generated by sulfonation of the 2,2-dimethylchromane ring.

The direct C-H sulfonylation of aromatic compounds has emerged as a powerful tool in organic synthesis. chemrxiv.org Palladium-catalyzed direct sulfonylation of benzylamines with sodium sulfinates has been reported, offering a regioselective method for introducing a sulfonyl group. nih.govfigshare.com Visible light-mediated direct sulfonylation of anilines with sulfinate salts is another modern approach. rsc.org

The synthesis of 2-aminothiazole (B372263) sulfonamides often involves the reaction of 2-aminothiazole with a sulfonyl chloride in the presence of a base like sodium acetate. nih.gov This highlights the general utility of the sulfonyl chloride-amine coupling reaction.

While the reaction of sulfonyl chlorides with amines is the most prevalent method, alternative pathways to sulfonamides exist. Sulfonic acids can be converted to sulfonamides, often via activation to the corresponding sulfonyl chloride in situ.

The synthesis of sulfonimidamides, which are bioisosteres of sulfonamides, can be achieved from sulfenamides. nih.gov This suggests the possibility of converting a thiol or disulfide derivative of 2,2-dimethylchromane into the corresponding sulfonamide. For instance, a thiol could be oxidized to a sulfonyl chloride, which is then reacted with an amine.

The photolysis of sulfonamides has been studied, revealing that the S-N bond can be cleaved under certain conditions. nih.gov While this is a degradation pathway, understanding these mechanisms can inform the stability and handling of sulfonamide-containing compounds.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of chromane sulfonamides is highly dependent on the careful optimization of reaction conditions to maximize yield and ensure high selectivity. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and the nature of the reactants and bases used.

In the synthesis of sulfonamides, for instance, palladium-catalyzed reactions have been developed for the selective formation of cyclic sulfonamides from haloarenes bearing amino groups. A critical factor in determining selectivity was found to be the amount of base employed. Mechanistic studies have shown that sulfinamides can be formed initially and are subsequently oxidized to the desired sulfonamides, a process influenced by the presence of an iodide ion and a suitable oxidant like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The choice of ligand and base loading can direct the reaction towards either sulfonamides or sulfinamides. researchgate.net

For the construction of N-aryl and N-heteroaryl sulfonamide motifs, photosensitized nickel catalysis has proven effective for carbon-nitrogen (C-N) bond formation between sulfonamides and aryl electrophiles. princeton.edu Optimization of this process involved screening various photocatalysts, nickel sources, and bases. For example, using Ir(ppy)₂(bpy)PF₆ as the photocatalyst with Ni(cod)₂ and tetramethylguanidine (TMG) as the base showed promising results. princeton.edu Further refinement led to a protocol using a specific iridium photocatalyst and NiCl₂·glyme, which provided efficient coupling for a broad range of aryl bromides and sulfonamides. princeton.edu

The following table illustrates the effect of catalyst and base optimization on the yield of a model sulfonamidation reaction.

Table 1: Optimization of Nickel-Catalyzed Sulfonamidation Data derived from studies on photosensitized nickel catalysis for C-N bond formation. princeton.edu

| Entry | Photocatalyst (mol%) | Nickel Source (mol%) | Base (equiv) | Yield (%) |

|---|---|---|---|---|

| 1 | Ir(ppy)₂(bpy)PF₆ (0.05) | Ni(cod)₂ (5) | TMG (1.5) | Variable |

| 2 | Ir photocatalyst (0.5) | NiCl₂·glyme (5) | Tetramethylguanidine (1.5) | Up to 99% |

| 3 | Ir photocatalyst (0.05) | NiCl₂·glyme (5) | Tetramethylguanidine (1.5) | Efficient |

Similarly, in the synthesis of the chromane core, triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes provides a convergent route to various chromane derivatives under mild conditions. chemrxiv.org The optimization of such reactions would involve screening different acid catalysts, solvents, and temperatures to achieve the desired 2,2-dimethylchromane structure with high efficiency.

Multi-Component Reactions and Cascade Processes for Chromane Sulfonamide Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govnih.govyoutube.com These reactions, along with cascade (or domino) processes, provide powerful strategies for the rapid assembly of complex molecules like chromane sulfonamides.

For the construction of the chromane ring system, one-pot, three-component reactions of aromatic aldehydes, malononitrile, and a phenol (like resorcinol) or naphthol can yield substituted chromenes in good yields. typeset.io These reactions can be catalyzed by novel and reusable catalysts, aligning with green chemistry principles. typeset.io A domino Knoevenagel-Michael cyclization sequence is often involved in these transformations. sharif.edu

Cascade reactions have also been effectively used to construct sulfonamide-containing heterocyclic systems. An electro-oxidative radical cascade cyclization of 1,6-enynes has been developed to access novel sulfonamides with medium-sized rings. nih.govresearchgate.net This method proceeds under mild, metal-free, and oxidant-free conditions, showcasing high efficiency. nih.govresearchgate.net Another example involves a TFA-promoted cascade process starting from 1,5-diynols and sodium sulfinates, which proceeds through sulfonylation, rearrangement, and cyclization to build complex sulfonylated polycyclic aromatic structures. researchgate.net

The synthesis of the this compound scaffold could be envisioned through a convergent strategy where a pre-functionalized chromane is coupled with a sulfonamide fragment. Alternatively, a more elegant approach would be a multi-component or cascade reaction that builds the heterocyclic system and incorporates the sulfonamide group in a single, efficient sequence. For instance, a cascade reaction could be designed to first form the chromane ring, followed by an in-situ sulfonylation at the 6-position.

Green Chemistry Approaches in Chromane Sulfonamide Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules to reduce environmental impact. nih.govresearchgate.netmdpi.com This involves the use of sustainable materials, non-toxic catalysts, environmentally benign solvents, and energy-efficient reaction conditions. nih.govresearchgate.net

A key focus in the green synthesis of sulfonamides and chromanes is the replacement of volatile and toxic organic solvents with greener alternatives, most notably water. sci-hub.sersc.org Water has been successfully used as a solvent for the three-component synthesis of 4H-chromenes and for the facile synthesis of sulfonamides. typeset.iorsc.org A method for sulfonamide synthesis in aqueous media uses equimolar amounts of the amine and arylsulfonyl chloride, eliminating the need for organic bases and simplifying product isolation to mere filtration after acidification. rsc.org Another approach demonstrates sulfonamide formation from sodium sulfinates and amines in water at room temperature, mediated by iodine, in a metal- and base-free protocol. rsc.org

The development of reusable catalysts is another cornerstone of green synthesis. For the one-pot synthesis of 4H-chromenes, Rochelle salt and a superparamagnetic nano-catalyst (nano-kaoline/BF₃/Fe₃O₄) have been reported as efficient and recyclable catalysts. typeset.iosharif.edu

Innovative energy sources like microwave and ultrasound irradiation are also employed to accelerate reactions, often leading to higher yields and shorter reaction times under solvent-free or greener solvent conditions. nih.govresearchgate.net Mechanochemistry, involving solvent-free grinding, has also emerged as a sustainable method for amine synthesis. mdpi.com

The following table summarizes various green chemistry strategies applicable to the synthesis of chromane sulfonamide precursors.

Table 2: Green Chemistry Strategies in the Synthesis of Chromanes and Sulfonamides A summary of sustainable methods reported in the literature. typeset.iosharif.edumdpi.comrsc.orgrsc.org

| Green Approach | Application Example | Key Advantages |

|---|---|---|

| Use of Green Solvents | Synthesis of sulfonamides and chromenes in water. typeset.iorsc.org | Environmentally benign, readily available, reduced waste. |

| Reusable Catalysts | Rochelle salt or nano-kaoline/BF₃/Fe₃O₄ for chromene synthesis. typeset.iosharif.edu | Cost-effective, reduces catalyst waste, scalable. |

| Alternative Energy Sources | Microwave and ultrasound irradiation for chromene synthesis. nih.govresearchgate.net | Faster reactions, higher yields, energy efficient. |

| Solvent-Free Conditions | Mechanochemical grinding for amine synthesis. mdpi.com | Eliminates solvent waste, minimal environmental impact. |

| Metal-Free Reactions | Iodine-mediated sulfonamide formation. rsc.org | Avoids toxic transition metals. |

By integrating these green methodologies, the synthesis of this compound and its analogs can be achieved in a more sustainable and environmentally responsible manner.

Chemical Transformations and Reaction Mechanisms of 2,2 Dimethylchromane 6 Sulfonamide

Reactivity of the Chromane (B1220400) Ring System

The chromane ring, a privileged scaffold in medicinal chemistry, exhibits characteristic reactivity patterns that are influenced by its substituents.

The benzene (B151609) ring of the chromane core is susceptible to electrophilic aromatic substitution (EAS). The outcome of these reactions is directed by the activating and deactivating nature of the existing substituents. The general mechanism for EAS involves two primary steps: the attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edu This process is a substitution, not an addition, where a hydrogen atom on the aromatic ring is replaced by an electrophile. khanacademy.org The first step, the formation of the carbocation, is typically the rate-determining step as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com The stability of the carbocation intermediate is a key factor in determining the reaction rate and the position of substitution. uci.edukhanacademy.org

In the context of 2,2-Dimethylchromane-6-sulfonamide, the ether oxygen and the alkyl group of the chromane ring are generally considered activating groups and ortho-, para-directing. Conversely, the sulfonamide group is a deactivating group and meta-directing. uci.edu The interplay of these directing effects determines the regioselectivity of electrophilic substitution on the aromatic ring.

Beyond electrophilic substitution, the chromane scaffold can undergo various functional group interconversions. These transformations allow for the modification of the chromane core to generate a library of derivatives with potentially diverse properties. While specific examples for this compound are not extensively detailed in the provided search results, general principles of organic synthesis can be applied. For instance, the ether linkage in the chromane ring could potentially be cleaved under harsh acidic conditions. The dimethyl groups on the pyran ring offer sites for radical substitution, although such reactions are often less selective.

Reactivity of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a versatile functional group that participates in a variety of chemical reactions, enabling the synthesis of a wide array of derivatives.

The nitrogen atom of the sulfonamide group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows for reactions with various electrophiles. For instance, the sulfonamide nitrogen can be alkylated or acylated to form N-substituted sulfonamides. These reactions typically proceed via an SN2 or nucleophilic acyl substitution mechanism, respectively. The acidity of the N-H proton also allows for deprotonation by a base, forming a sulfonamidate anion which is an even more potent nucleophile.

The sulfonamide moiety is a key precursor for the synthesis of various derivatives, including sultams (cyclic sulfonamides) and N-substituted sulfonamides. researchgate.net

Sultams: These cyclic analogs of sulfonamides have garnered significant interest due to their potential biological activities. bohrium.com The synthesis of sultams can be achieved through various methods, including intramolecular cyclization reactions. researchgate.netbohrium.com For example, a derivative of this compound bearing a suitable leaving group on a side chain attached to the nitrogen could undergo intramolecular nucleophilic substitution to form a sultam. Various cyclization strategies such as Michael additions and Baylis-Hillman reactions have been employed for the synthesis of diverse sultam scaffolds. nih.gov

N-substituted Sulfonamides: As mentioned earlier, the sulfonamide nitrogen can be readily functionalized. The synthesis of N-substituted sulfonamides can be achieved by reacting this compound with a variety of electrophiles, such as alkyl halides, acyl chlorides, or isocyanates. These reactions expand the chemical space around the sulfonamide core, allowing for the fine-tuning of its physicochemical and biological properties. The synthesis of N-Mannich bases from sulfonamides is another important transformation, providing access to compounds with potential biological applications. researchgate.net

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is fundamental to controlling reaction outcomes and designing more efficient synthetic routes.

Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. For electrophilic aromatic substitution, the mechanism is well-established and proceeds through the formation of a sigma complex (arenium ion). masterorganicchemistry.com

In the case of sultam formation, the mechanism is highly dependent on the chosen synthetic route. For instance, intramolecular Michael additions proceed via the conjugate addition of the sulfonamide nitrogen to an α,β-unsaturated system. researchgate.net Baylis-Hillman reactions leading to sultams involve a complex sequence of steps initiated by the addition of a nucleophilic catalyst. nih.gov

The synthesis of N-substituted sulfonamides generally follows well-understood nucleophilic substitution or addition pathways. Mechanistic investigations in this area often focus on optimizing reaction conditions and understanding the role of catalysts.

Chemo- and Regioselectivity in Synthetic Modifications

The synthetic modification of this compound presents a complex challenge in controlling chemo- and regioselectivity due to the presence of multiple reactive sites. The molecule features a sulfonamide group, an electron-rich aromatic ring, and a saturated dihydropyran ring, each with distinct chemical properties. The interplay of these functional groups dictates the outcome of chemical transformations.

General Principles of Reactivity

The primary reactive centers in this compound are:

The acidic N-H proton of the sulfonamide group.

The aromatic ring, which can undergo electrophilic substitution.

The sulfonamide group itself, which can be chemically transformed.

The benzylic positions on the chromane ring, which could potentially be functionalized under radical conditions.

Chemoselectivity in the modification of this compound involves differentiating between these functional groups. For instance, a reaction might selectively target the sulfonamide nitrogen over the aromatic ring. Regioselectivity, particularly in electrophilic aromatic substitution, is governed by the directing effects of the substituents already present on the benzene ring: the ether oxygen of the chromane moiety and the sulfonamide group.

Reactivity of the Sulfonamide Group

The sulfonamide functional group is a versatile handle for synthetic modifications. The nitrogen atom, after deprotonation, becomes a potent nucleophile, allowing for various N-functionalization reactions.

N-Alkylation and N-Arylation: The acidic proton on the sulfonamide nitrogen can be removed by a suitable base to generate a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides (in the presence of a suitable catalyst), to yield N-substituted derivatives. The chemoselectivity of this reaction is generally high, as other parts of the molecule are less reactive under these conditions.

Conversion to Sulfonyl Chlorides: Primary sulfonamides can be converted into highly reactive sulfonyl chlorides. This transformation allows for subsequent reactions with a wide array of nucleophiles to create diverse sulfonamide derivatives, sulfonates, and other related compounds. nih.gov This method's high chemoselectivity enables its application in complex molecules with multiple functional groups. nih.gov

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution is a key method for functionalizing the benzene ring of the chromane scaffold. The regiochemical outcome of such reactions is determined by the cumulative directing effects of the existing substituents.

Directing Effects: The chromane's ether oxygen is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. youtube.comyoutube.com Conversely, the sulfonamide group is a deactivating group and a meta-director due to the strong electron-withdrawing nature of the sulfonyl moiety. youtube.com

In this compound, the ether oxygen is at position 1 and the sulfonamide is at position 6. The positions ortho to the activating ether oxygen are 2 (part of the heterocyclic ring) and 8. The position para to the ether oxygen is position 6, which is already substituted. The positions meta to the deactivating sulfonamide group are positions 5 and 7 (position 1 is also meta but is part of the ring fusion).

The powerful activating effect of the ether oxygen will likely dominate, directing incoming electrophiles to the positions most activated by it, which are positions 5 and 7 (ortho to the ether and meta to the sulfonamide). Position 8 is also activated by the ether oxygen, but substitution at this position may be sterically hindered by the adjacent gem-dimethyl group of the chromane ring. Therefore, electrophilic substitution is most likely to occur at positions 5 or 7.

Illustrative Chemo- and Regioselective Reactions

The following table provides hypothetical examples of selective synthetic modifications on this compound, based on established chemical principles for the functional groups present.

| Reaction Type | Reagents and Conditions | Target Site | Selectivity Type | Plausible Product |

|---|---|---|---|---|

| N-Alkylation | 1. NaH, THF 2. CH₃I | Sulfonamide N-H | Chemoselective | N-Methyl-2,2-dimethylchromane-6-sulfonamide |

| Electrophilic Bromination | Br₂, FeBr₃ | Aromatic Ring (C5 or C7) | Regioselective | 5-Bromo- or 7-Bromo-2,2-dimethylchromane-6-sulfonamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Aromatic Ring (C5 or C7) | Regioselective | 5-Acetyl- or 7-Acetyl-2,2-dimethylchromane-6-sulfonamide |

| Nitration | HNO₃, H₂SO₄ | Aromatic Ring (C5 or C7) | Regioselective | 5-Nitro- or 7-Nitro-2,2-dimethylchromane-6-sulfonamide |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of 2,2-Dimethylchromane-6-sulfonamide, offering detailed insights into its molecular framework and the chemical environment of each atom.

Elucidation of Molecular Connectivity and Proton Environments (e.g., ¹H, ¹³C NMR)

¹H NMR and ¹³C NMR spectroscopy are fundamental in mapping the carbon skeleton and proton attachments of this compound.

In the ¹H NMR spectrum, the aromatic protons of sulfonamide derivatives typically appear in the range of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is expected to be observed as a singlet peak between 8.78 and 10.15 ppm. rsc.org For the 2,2-dimethylchromane moiety, the two methyl groups at the C2 position would likely produce a singlet in the aliphatic region. The protons on the chromane (B1220400) ring would exhibit characteristic multiplets depending on their coupling with neighboring protons.

The ¹³C NMR spectrum provides complementary information. Aromatic carbons in similar sulfonamide structures show signals between 111.83 and 160.11 ppm. rsc.org The carbon atoms of the two methyl groups at the C2 position of the chromane ring are expected to have a chemical shift in a highly shielded region of the spectrum due to their aliphatic nature. docbrown.info The quaternary carbon at C2 would also have a distinct chemical shift. docbrown.info The remaining carbons of the chromane ring and the benzene (B151609) ring of the sulfonamide would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing sulfonamide group and the electron-donating nature of the chromane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.5 - 7.7 | 111 - 160 |

| Sulfonamide NH | 8.8 - 10.2 | - |

| Chromane Methylene (B1212753) Protons | Multiplets | - |

| Gem-dimethyl Protons | Singlet | - |

| Chromane Methyl Carbons | - | Shielded region |

| Chromane Quaternary Carbon | - | Distinct downfield shift |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. carlroth.comsigmaaldrich.com

Advanced NMR Techniques for Stereochemical and Conformational Analysis (e.g., 2D NMR, NOESY)

To further refine the structural assignment and understand the three-dimensional arrangement of this compound, advanced 2D NMR techniques are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within the chromane ring and the aromatic system. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the ¹³C signals based on the well-resolved ¹H spectrum. wikipedia.orgrsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connection between the chromane ring and the sulfonamide group, as well as the placement of the dimethyl groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. researchgate.netharvard.edu This is particularly useful for determining the conformation of the chromane ring and the relative orientation of the substituents. For instance, NOE correlations could be observed between the protons of the methyl groups and nearby protons on the chromane ring. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.

Under electrospray ionization (ESI) conditions, the compound is expected to form a protonated molecule [M+H]⁺. The fragmentation of aromatic sulfonamides often involves the cleavage of the S-N bond. nih.gov A characteristic fragmentation pathway for many arylsulfonamides is the loss of sulfur dioxide (SO₂), resulting in a significant ion at [M+H-64]⁺. nih.gov This neutral loss of SO₂ is a common rearrangement reaction observed in the gas phase. nih.gov

Other potential fragmentation pathways could involve the cleavage of the chromane ring. For instance, the loss of a methyl group (CH₃) from the 2,2-dimethyl position would result in an ion at [M+H-15]⁺. Further fragmentation of the chromane ring could also occur. docbrown.infodocbrown.info

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Description |

| [M+H]⁺ | [C₁₁H₁₄NO₃S]⁺ | Protonated molecular ion |

| [M+H-15]⁺ | [C₁₀H₁₁NO₃S]⁺ | Loss of a methyl radical |

| [M+H-64]⁺ | [C₁₁H₁₄NO]⁺ | Loss of sulfur dioxide |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the sulfonamide and chromane moieties. The N-H stretching vibration of the sulfonamide group typically appears in the region of 3349–3144 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and are expected in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The C-O-C stretching of the chromane ether linkage would likely be observed in the 1260–1000 cm⁻¹ region. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, a complementary technique to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. rug.nlmdpi.com The S=O symmetric stretch of the sulfonamide group should be a strong and sharp band in the Raman spectrum. researchgate.net The aromatic ring vibrations would also give rise to characteristic Raman signals. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Sulfonamide (N-H) | Stretching | 3349 - 3144 rsc.org | - |

| Sulfonamide (S=O) | Asymmetric Stretching | 1370 - 1330 | - |

| Sulfonamide (S=O) | Symmetric Stretching | 1180 - 1160 | Strong, sharp band |

| Chromane (C-O-C) | Stretching | 1260 - 1000 | - |

| Aromatic (C-H) | Stretching | > 3000 | - |

| Aliphatic (C-H) | Stretching | < 3000 | - |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

A definitive three-dimensional structure of this compound in the solid state can be obtained through single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecule's conformation. The analysis would reveal the geometry of the chromane ring, which can adopt various conformations such as a half-chair or a boat, and the orientation of the sulfonamide group relative to the chromane system. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H group, which dictate the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a static state, providing a snapshot of its electronic landscape and energetic stability.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small energy gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For sulfonamide derivatives, the electron density in the HOMO is often located on the benzenesulfonamide (B165840) and amino groups, whereas the LUMO density is localized on the heterocyclic ring, indicating a potential for intramolecular charge transfer. researchgate.net In computational studies of 2,2-dimethylchromene derivatives, the carbonyl group, when present, has been shown to have a significant effect on global reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another vital tool for analyzing electronic structure. They illustrate the charge distribution across a molecule, using a color scale to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. nih.gov This mapping helps predict how the molecule will interact with other species and identifies likely sites for chemical reactions. nih.gov

Table 1: Examples of Calculated HOMO-LUMO Energy Gaps in Related Compounds This table presents data for structurally related sulfonamide and chromene compounds to illustrate typical values, as specific data for 2,2-Dimethylchromane-6-sulfonamide is not available.

| Compound Type | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Sulfadiazine | DFT/B3LYP/6-311++G(d,p) | -6.72 | -1.55 | 5.17 | researchgate.net |

| Sulfamethazine | DFT/B3LYP/6-311++G(d,p) | -6.45 | -1.12 | 5.33 | researchgate.net |

| Schiff base of sulfa drug | DFT/B3LYP/6-31G+(d,p) | -7.28 | -4.92 | -2.36 | nih.gov |

| Gliclazide-TCNE Complex | DFT/B3LYP/6-311++G(d,p) | -7.39 | -4.52 | 2.87 | doi.org |

Density Functional Theory (DFT) is the most widely used computational method for studying organic molecules due to its balance of accuracy and computational cost. nih.govnih.gov DFT methods, particularly using hybrid functionals like B3LYP, are routinely employed to perform geometry optimization. nih.govnih.gov This process finds the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule.

These calculations are typically performed with a basis set, such as the Pople-style 6-31G(d,p) or 6-311++G(d,p), which describes the mathematical functions used to represent the electronic orbitals. nih.gov The choice of functional and basis set is crucial for obtaining reliable results that correlate well with experimental data. mdpi.com DFT is used to predict a variety of properties, including bond lengths, bond angles, and the energies of different isomers or tautomers. nih.gov For instance, DFT calculations on N-heterocyclic arenesulfonamides have been used to explore the energy differences between sulfonamide and sulfonimide tautomers. nih.gov

Ab initio (Latin for "from the beginning") methods are quantum calculations based on first principles, without the use of experimental data for parametrization. semnan.ac.ir The Hartree-Fock (HF) method is a foundational ab initio approach. nih.gov While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF calculations serve as a valuable reference point. nih.gov

High-level ab initio calculations are computationally intensive but can provide very accurate energy and property predictions. They are often used to study smaller molecules or to benchmark the performance of more cost-effective methods like DFT. semnan.ac.ir These methods have been successfully applied to calculate properties like the pKa of sulfacetamide (B1682645) and its derivatives, with results showing good agreement with experimental values. semnan.ac.ir Furthermore, ab initio calculations are used to derive parameters for molecular mechanics force fields, which are necessary for larger-scale simulations like molecular dynamics. acs.org

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static; they are flexible and can adopt various shapes or conformations. Conformational analysis and molecular dynamics simulations are used to explore this dynamic behavior.

The chromane (B1220400) ring system in this compound is not planar. Like cyclohexane, the saturated dihydropyran ring of the chromane moiety can adopt several conformations, such as chair, half-chair, boat, and twist-boat forms. researchgate.netsapub.org The presence of the fused benzene (B151609) ring and the gem-dimethyl group at the C2 position significantly influences the ring's conformational preferences. researchgate.net

Computational studies on substituted chromanes and related heterocyclic systems use methods like DFT to determine the relative energies of these different conformations. researchgate.net The analysis of 3JHH coupling constants from NMR spectra, compared with DFT-calculated values, can confirm the dominant conformation in solution. researchgate.net Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions over time, revealing the pathways and energy barriers for interconversion between different conformations. nih.gov Such simulations provide a dynamic picture of the molecule's flexibility, which is essential for understanding how it might adapt its shape to bind to a biological target. nih.gov

A key dynamic feature of the sulfonamide group is the restricted rotation around the sulfur-nitrogen (S-N) bond. capes.gov.brresearcher.life This rotation is often slow enough to be detected by NMR spectroscopy at room temperature. capes.gov.brresearchgate.net The energy barrier to this rotation is influenced by several factors, including electronic effects from substituents and the hybridization of the nitrogen atom. researcher.liferesearchgate.net

Computational studies, using both ab initio and DFT methods, have been instrumental in quantifying these rotational barriers. nih.govresearcher.life For many simple sulfonamides, the amino group lies perpendicular to the plane of the benzene ring in the most stable conformation. nih.govnih.gov The rotational barrier arises from the energetic penalty associated with changes in charge distribution and electronic kinetic energy as the molecule moves away from its most stable state. researcher.liferesearchgate.net The presence of highly electron-withdrawing groups can significantly increase the rotational barrier by enhancing the S-N double-bond character. capes.gov.brresearchgate.net

Table 2: Examples of Calculated Rotational Barriers in Sulfonamide Derivatives This table presents data for various sulfonamide compounds to illustrate the typical energy range for S-N bond rotation.

| Compound | Method | Rotational Barrier (kJ/mol) | Reference |

|---|---|---|---|

| N,N-disubstituted nonafluorobutane-1-sulfonamides | NMR Measurement | 62–71 | capes.gov.brresearchgate.net |

| Sulfonamide | HF/6-31G | ~12.5 (Calculated from kcal/mol) | researcher.liferesearchgate.net |

| Fluorosulfonamide | HF/6-31G | ~25 (Calculated from kcal/mol) | researcher.liferesearchgate.net |

| ortho-Toluensulfonamide (Methyl group rotation) | DFT | ~5.4 (Calculated from cm-1) | nih.gov |

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are instrumental in forecasting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. mdpi.com The process typically involves optimizing the molecule's geometry using a specific functional, such as B3LYP, with a basis set like 6-31G(d). mdpi.com Following optimization, NMR chemical shifts are calculated at a higher level of theory, for instance, B3LYP/6-311+G(2d,p), using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These calculations are often performed considering the solvent, such as chloroform (B151607) or DMSO, to better mimic experimental conditions. mdpi.comresearchgate.net Studies on structurally similar compounds like 2,2-dimethylchroman-4-one (B181875) derivatives have shown a strong linear correlation between DFT-predicted and experimentally observed chemical shifts, particularly for the aromatic protons and carbons. mdpi.comnih.gov However, the accuracy of predictions for the heterocyclic ring can sometimes be lower than for the aromatic portion. nih.gov

The table below illustrates a hypothetical correlation between predicted and experimental NMR data for key nuclei in this compound, based on methodologies applied to similar structures. mdpi.com

Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| H-5 | 7.95 | 7.89 |

| H-7 | 7.60 | 7.55 |

| H-8 | 6.90 | 6.85 |

| C-2 | 75.0 | 74.5 |

| C-6 | 138.0 | 137.2 |

| C-9 | 22.1 | 21.8 |

| C-10 | 22.1 | 21.8 |

Vibrational spectra (FT-IR) are also predictable using DFT calculations. nih.gov After geometry optimization in the gas phase, the vibrational frequencies are computed. researchgate.netmdpi.com These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and are therefore scaled by an appropriate factor (e.g., 0.967) to improve agreement with experimental data. nih.gov This analysis helps in assigning specific vibrational modes to the observed absorption bands. nih.gov

For the prediction of electronic spectra (UV-Vis), Time-Dependent DFT (TD-DFT) is the method of choice. researchgate.net These calculations, performed on the optimized geometry, can predict the electronic transitions, which are observed as absorption maxima (λmax) in the UV-Vis spectrum. researchgate.netnih.gov The calculations can be run in both the gas phase and in various solvents to understand how the electronic properties are influenced by the environment. researchgate.net

Reaction Pathway and Transition State Analysis

Computational chemistry is a vital tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, activation energies and reaction enthalpies can be determined, providing a detailed picture of the reaction's feasibility and kinetics.

The synthesis of this compound could plausibly involve several steps, each of which can be modeled. A likely synthetic route might involve the formation of the 2,2-dimethylchromane core followed by a sulfonation reaction on the aromatic ring. Computational analysis would be used to explore the energetics of this pathway.

For a key step, such as the acid-catalyzed cyclization to form the dihydropyran ring, computational models would calculate the energy profile. This would involve locating the transition state for the ring-closing event. The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Similarly, the introduction of the sulfonamide group, likely via electrophilic aromatic substitution (chlorosulfonation followed by amination), can be analyzed. Computational studies can predict the regioselectivity of the substitution (i.e., why the sulfonyl group attaches at the C-6 position) by analyzing the stability of the intermediate carbocations (Wheland intermediates).

In related syntheses, such as the formation of sulfonimidamides, researchers have identified novel reactive intermediates like S≡N sulfanenitrile species. nih.gov Computational analysis of the reaction pathway for this compound could uncover similar short-lived, high-energy intermediates that are difficult to detect experimentally. nih.gov

The table below outlines the type of data that would be generated in a computational study of a proposed reaction step.

Table 2: Hypothetical Computational Analysis of a Reaction Step

| Species | Role | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactant Complex | Starting Material | 0.0 | 0 |

| Transition State 1 | Cyclization | +25.4 | 1 |

| Intermediate | Cyclized Product | -5.2 | 0 |

| Transition State 2 | Deprotonation | +10.1 | 1 |

| Product Complex | Final Product | -15.8 | 0 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to find a mathematical relationship between the structural features of a molecule and its physicochemical properties. jcsp.org.pkdavidpublisher.com The fundamental premise is that the structure of a molecule, encoded in numerical descriptors, determines its properties. jcsp.org.pk These models are valuable for predicting the properties of new or untested compounds, thereby accelerating materials and drug discovery. jcsp.org.pknih.gov

For a series of derivatives based on the this compound scaffold, a QSPR model could be developed to predict various chemical attributes. The general workflow involves:

Dataset Creation : Assembling a set of molecules with known experimental values for the property of interest.

Descriptor Calculation : For each molecule, a large number of molecular descriptors are calculated. These can be topological indices (describing molecular branching and size, e.g., Randić index, Wiener index), quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), or geometrical descriptors. jcsp.org.pkresearchgate.net These are often calculated using quantum mechanics methodologies like the Hartree-Fock (HF) level with a basis set such as 6-31G. jcsp.org.pkresearchgate.net

Model Development : Statistical methods, most commonly Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a linear equation that connects a selection of the most relevant descriptors to the property. jcsp.org.pkresearchgate.net

Validation : The model's predictive power is rigorously tested using cross-validation techniques (like leave-one-out) and an external test set of compounds not used in the model's creation. researchgate.net

QSPR studies on sulfonamides have successfully modeled thermodynamic properties like heat capacity (Cv), entropy (S), and thermal energy (Eth). jcsp.org.pkresearchgate.net A typical resulting QSPR equation might look like the following model for predicting the boiling point of sulfonamide drugs based on the "SS(G)" topological index: nih.gov

Boiling point = 500.7366 + 3.2629 * SS(G) nih.gov

The following table shows a hypothetical set of descriptors and properties that could be used in a QSPR study for derivatives of this compound.

Table 3: Example Descriptors and Properties for a QSPR Model

| Molecular Descriptor | Descriptor Type | Predicted Property | Property Type |

|---|---|---|---|

| Molecular Weight | Constitutional | Boiling Point | Physical |

| Wiener Index (W) | Topological | Molar Volume | Physical |

| Balaban Index (J) | Topological | Heat Capacity (Cv) | Thermodynamic |

| LUMO Energy (Elumo) | Quantum-Chemical | Entropy (S) | Thermodynamic |

| Average Polarizability | Electronic | Octanol-Water Partition Coefficient (logP) | Physicochemical |

| Total Energy | Quantum-Chemical | Enthalpy of Formation (ΔHf) | Thermodynamic |

By establishing robust QSPR models, the chemical attributes of novel this compound analogs could be reliably estimated, prioritizing synthetic efforts toward compounds with desired characteristics.

Applications and Advanced Material Science Considerations Excluding Prohibited Areas

A Privileged Scaffold for Complex Molecule Synthesis

The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug discovery. It refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the design of novel bioactive compounds. The 2,2-dimethylchromane moiety within 2,2-Dimethylchromane-6-sulfonamide is recognized as such a privileged structure. This is attributed to its rigid, three-dimensional shape which can present substituents in well-defined spatial orientations, facilitating specific interactions with biological macromolecules.

The sulfonamide group further enhances its utility. Sulfonamides are a well-established class of functional groups in pharmaceuticals, known for their ability to act as hydrogen bond donors and acceptors, and to participate in various non-covalent interactions. nih.gov The combination of the chromane (B1220400) framework and the sulfonamide group in a single molecule creates a powerful tool for synthetic chemists.

The synthesis of complex molecules often involves the strategic use of such privileged scaffolds. The this compound can be readily functionalized at the sulfonamide nitrogen, the aromatic ring, or the chromane core, allowing for the introduction of a wide array of chemical diversity. This adaptability makes it an ideal starting point for the construction of intricate molecular architectures with potential applications in various fields of chemical biology and materials science.

A Versatile Building Block for Chemically Diverse Libraries

The creation of chemically diverse libraries is a cornerstone of high-throughput screening and the discovery of new molecules with desired properties. The structural features of this compound make it an excellent building block for the generation of such libraries. Its precursor, 2,2-dimethylchroman-6-sulfonyl chloride, is a key intermediate that can be reacted with a vast array of amines to produce a library of corresponding sulfonamides. researchgate.net

| Precursor Compound | Reactant | Product Class |

| 2,2-Dimethylchroman-6-sulfonyl chloride | Primary Amines (R-NH2) | N-Substituted 2,2-Dimethylchromane-6-sulfonamides |

| 2,2-Dimethylchroman-6-sulfonyl chloride | Secondary Amines (R2NH) | N,N-Disubstituted 2,2-Dimethylchromane-6-sulfonamides |

This modular approach allows for the systematic variation of the substituent 'R' on the sulfonamide nitrogen, leading to a large collection of related yet distinct molecules. The resulting library can then be screened for a multitude of applications, from biological activity to material properties. The inherent properties of the 2,2-dimethylchromane scaffold, combined with the diversity introduced at the sulfonamide position, can lead to the discovery of compounds with novel and enhanced functionalities.

Development of Ligands and Reagents in Catalysis

The field of catalysis heavily relies on the design and synthesis of ligands that can coordinate to metal centers and modulate their reactivity and selectivity. The this compound scaffold offers potential for the development of novel ligands for catalysis. The nitrogen and oxygen atoms within the sulfonamide group, as well as the oxygen atom in the chromane ring, can act as potential coordination sites for metal ions.

By modifying the substituents on the chromane ring or the sulfonamide nitrogen, the electronic and steric properties of the potential ligand can be fine-tuned. This allows for the rational design of ligands tailored for specific catalytic transformations. For instance, the incorporation of chiral centers into the scaffold could lead to the development of ligands for asymmetric catalysis, a critical area in the synthesis of enantiomerically pure compounds. While specific catalytic applications of this compound are still an emerging area of research, the inherent structural features suggest a promising future in the development of bespoke catalysts for a range of chemical reactions.

Integration into Supramolecular Assemblies and Material Science

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of the sulfonamide group to form strong and directional hydrogen bonds makes this compound an attractive component for the construction of supramolecular assemblies. mdpi.com These assemblies can range from discrete molecular capsules to extended one-, two-, or three-dimensional networks.

The rigid nature of the 2,2-dimethylchromane scaffold can provide structural integrity to these assemblies, while the sulfonamide group can direct their formation through specific hydrogen bonding patterns. The sulfonate group, a close relative of the sulfonamide, is known to be a versatile building block in the construction of metal-organic frameworks (MOFs) and other extended solids due to its ability to coordinate with metal ions in various ways. researchgate.net This suggests that the sulfonamide group in this compound could also be utilized in the design of novel crystalline materials with porous structures and potential applications in gas storage, separation, and catalysis.

Furthermore, the functionalization of the sulfonamide nitrogen with photoactive or electroactive groups could lead to the development of smart materials that respond to external stimuli such as light or an electric field. The integration of this compound into larger supramolecular structures opens up new avenues for the creation of advanced materials with tailored properties and functions. rsc.org

Future Directions and Emerging Research Avenues

Development of Chemoenzymatic and Biocatalytic Approaches

The synthesis of complex molecules, particularly those with specific stereochemical requirements like the chromane (B1220400) ring system, is increasingly benefiting from the integration of biological catalysts. Chemoenzymatic strategies, which combine traditional chemical reactions with highly selective enzymatic transformations, offer a promising route to producing enantiomerically pure chromane derivatives.

Future research is likely to focus on identifying and engineering enzymes, such as lipases and oxidoreductases, that can facilitate key steps in the synthesis of the 2,2-dimethylchromane core. For instance, lipase-catalyzed kinetic resolution has been successfully employed in the synthesis of related tetrahydropyran (B127337) structures to achieve high enantiomeric purity. nih.gov This approach could be adapted for the asymmetric synthesis of precursors to 2,2-Dimethylchromane-6-sulfonamide, providing a more efficient and environmentally friendly alternative to chiral chromatography or asymmetric chemical catalysis. The key advantage of biocatalysis lies in the high selectivity and mild reaction conditions, which can reduce the formation of byproducts and simplify purification processes. nih.gov

| Catalyst Type | Potential Application in Chromane Synthesis | Anticipated Advantages |

| Lipases | Enantioselective acylation or hydrolysis of chromane precursors. nih.gov | High enantioselectivity, mild conditions, commercially available enzymes. |

| Oxidoreductases | Asymmetric reduction of ketones or oxidation of alcohols in the chromane ring. | Access to specific stereoisomers, potential for novel functionalization. |

| Sialyltransferases | Although less direct, demonstrates the principle of using enzymes for complex glycosylation-like modifications, which could inspire novel derivatization strategies. nih.gov | Highly specific and complex bond formation under biological conditions. |

Advances in Flow Chemistry and Automated Synthesis for Scalability

To meet potential demand and improve manufacturing efficiency, the transition from traditional batch processing to continuous flow chemistry is a critical future direction. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety when handling reactive intermediates, and the potential for straightforward scalability. nih.gov

The synthesis of both the chromane scaffold and the sulfonamide group can be adapted to flow processes. For instance, the construction of the 2,2-disubstituted chromane core via reactions like organocatalytic halo-cycloetherification has been studied under both batch and continuous-flow conditions. acs.orgacs.org Similarly, fully automated flow-through systems have been developed for the synthesis of sulfonamide libraries, demonstrating high yields and purities without the need for extensive purification. acs.orgacs.org The integration of these separate flow modules into a multi-step continuous process for this compound represents a significant, albeit challenging, goal for process chemists. This approach not only increases productivity but also allows for real-time monitoring and optimization of reaction parameters. rsc.org

Exploration of Novel Reaction Mechanisms and Selectivity Control

The quest for novel chemical entities and improved synthetic routes is driving the exploration of new reaction mechanisms. For the sulfonamide portion, recent strategies have emerged that bypass traditional sulfonyl chloride intermediates. One such method involves the direct coupling of carboxylic acids and amines to form sulfonamides via a copper-catalyzed decarboxylative halosulfonylation. princeton.edu This approach expands the range of accessible starting materials and simplifies the synthetic sequence.

For the chromane moiety, achieving high selectivity is paramount, especially when targeting specific biological receptors. Research into the discovery of chromane-6-sulfonamide derivatives as RORγt inverse agonists has highlighted the importance of structure-based design to achieve high selectivity. researchgate.netnih.govacs.org Future work will likely involve developing new catalytic systems that offer greater control over regio- and stereoselectivity during the formation of the chromane ring. This includes the use of novel organocatalysts or transition-metal complexes to direct the cyclization of acyclic precursors, enabling the synthesis of complex chromane analogues with precisely controlled substitution patterns. acs.orgmdpi.com

| Synthetic Challenge | Emerging Approach | Potential Impact on this compound |

| Sulfonamide Formation | Copper-catalyzed decarboxylative halosulfonylation. princeton.edu | Allows use of widely available carboxylic acids as starting materials, improving synthetic efficiency. |

| Chromane Ring Construction | Organocatalytic asymmetric halo-cycloetherification. acs.orgacs.org | Provides stereoselective access to the chiral chroman core. |

| Improving Selectivity | Structure-Activity Relationship (SAR) and Structure-Based Design. researchgate.net | Enables fine-tuning of the molecular structure to enhance binding affinity and selectivity for specific biological targets. |

Interdisciplinary Research with Computational Design for Chemical Properties

The integration of computational chemistry with synthetic chemistry is a powerful strategy for accelerating the discovery and optimization of new molecules. In silico methods are becoming indispensable for predicting the chemical and biological properties of compounds like this compound before they are synthesized.

Molecular docking simulations, as used in the study of other chromane sulfonamides, can predict the binding modes of these molecules within the active sites of target proteins, providing crucial insights for structure-based drug design. nih.govnih.gov This computational feedback loop allows chemists to rationally design derivatives with improved potency and selectivity. Furthermore, computational tools can predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify promising candidates early in the development process and reducing the likelihood of late-stage failures. nih.gov Future research will leverage machine learning and artificial intelligence to build more accurate predictive models based on ever-expanding datasets of chemical structures and their associated properties.

Sustainable Synthesis and Waste Reduction Strategies in Chromane Sulfonamide Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of chromane sulfonamides, a key future direction is the development of processes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Q & A

Q. How can systematic reviews on this compound avoid bias when aggregating data from heterogeneous studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.